![molecular formula C15H17N3O2 B11750840 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid](/img/structure/B11750840.png)
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its attachment to the benzoic acid core. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment to Benzoic Acid: The final step involves the coupling of the pyrazole derivative with benzoic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance binding affinity or selectivity, while the benzoic acid moiety can participate in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
- 3-(5-amino-1H-pyrazol-4-yl)benzoic acid
- 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
- 3-(cyclopropylamino)methylbenzoic acid
Uniqueness
2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzoic acid is unique due to the combination of the cyclopropyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can offer enhanced stability, selectivity, and efficacy compared to similar compounds.
属性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC 名称 |
2-[[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C15H17N3O2/c1-18-14(8-13(17-18)10-6-7-10)16-9-11-4-2-3-5-12(11)15(19)20/h2-5,8,10,16H,6-7,9H2,1H3,(H,19,20) |
InChI 键 |
VEXZITXYYDQALL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



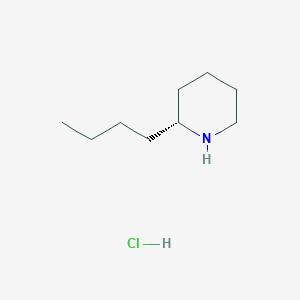
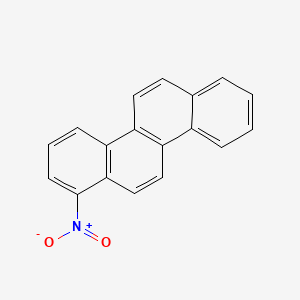
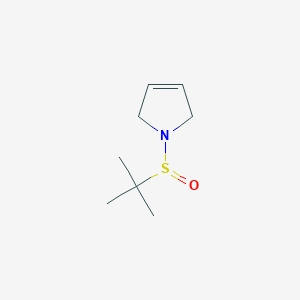
![(1R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B11750788.png)
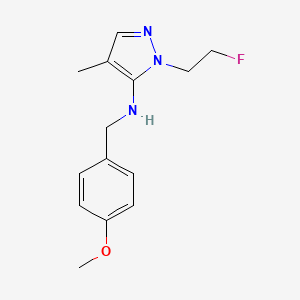
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750794.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11750795.png)
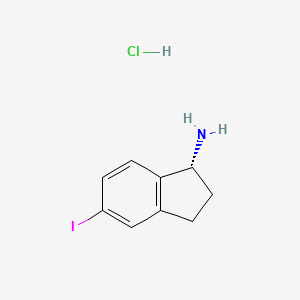
![(1S,3aS,3bR,7R,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,5aH,6H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol](/img/structure/B11750803.png)
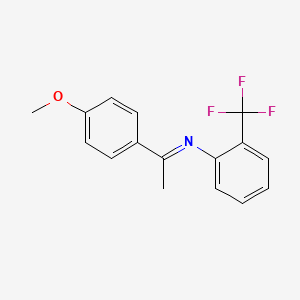
![3-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750822.png)
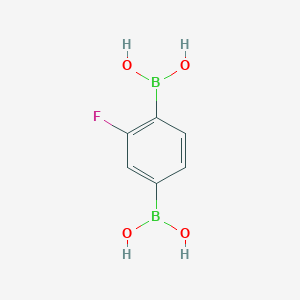
![N-[(E)-1-(4-ethylphenyl)ethylidene]-2-(trifluoromethyl)aniline](/img/structure/B11750836.png)
